

Spectroscopic Characterization of N-benzylideneaniline: A Technical Guide

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Compound of Interest		
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This technical guide provides a comprehensive overview of the spectroscopic properties of **N-benzylideneaniline**, a key Schiff base intermediate in organic synthesis and medicinal chemistry. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Core Spectroscopic Data

The structural features of **N-benzylideneaniline**, particularly the imine (C=N) bond and the flanking aromatic rings, give rise to a unique spectroscopic fingerprint. The quantitative data from various analytical techniques are summarized below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N-benzylideneaniline** in solution. The data presented here was obtained in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data for **N-benzylideneaniline** in CDCl₃



Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.47	Singlet	1H	Imine proton (-CH=N-)
7.93	Doublet of doublets	2H	Aromatic protons (ortho to -CH=N on benzylidene ring)
7.52 - 7.47	Multiplet	3H	Aromatic protons (meta and para on benzylidene ring)
7.42 - 7.37	Multiplet	2H	Aromatic protons (meta on aniline ring)
7.26 - 7.21	Multiplet	ЗН	Aromatic protons (ortho and para on aniline ring)

Table 2: ¹³C NMR Spectroscopic Data for **N-benzylideneaniline** in CDCl₃

Chemical Shift (δ) ppm	Assignment
160.4	Imine carbon (-CH=N-)
152.0	Quaternary carbon of aniline ring attached to nitrogen
136.2	Quaternary carbon of benzylidene ring attached to imine group
131.4	Aromatic CH (para on benzylidene ring)
129.2	Aromatic CH (meta on aniline ring)
128.9	Aromatic CH (ortho on benzylidene ring)
128.8	Aromatic CH (para on aniline ring)
125.9	Aromatic CH (meta on benzylidene ring)
120.8	Aromatic CH (ortho on aniline ring)



Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in **N-benzylideneaniline**, most notably the characteristic imine bond.

Table 3: FT-IR Spectroscopic Data for N-benzylideneaniline

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~1625	Strong	C=N (imine) stretching vibration[1]
~1570-1600	Medium-Strong	C=C aromatic ring stretching
~1450-1490	Medium	C-H bending (alkene)
~1191	Medium	C-N stretching[1]
~690-760	Strong	C-H out-of-plane bending (monosubstituted and disubstituted aromatic rings)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of **N-benzylideneaniline**.

Table 4: UV-Vis Spectroscopic Data for N-benzylideneaniline

Solvent	λmax (nm)	Transition Type
Ethanol	~262, ~315	$\pi \to \pi$
Methanol	238, 367	$\pi \to \pi$ and $n \to \pi$
DMSO	~376, ~386	$n \to \pi$ and $\pi \to \pi^*$

Mass Spectrometry (MS)



Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **N-benzylideneaniline**.

Table 5: Mass Spectrometry Data for N-benzylideneaniline (Electron Ionization)

m/z	Relative Intensity	Assignment
181	High	Molecular ion [M]+
180	High	[M-H]+
104	Medium	[C ₆ H ₅ CNH] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **N-benzylideneaniline** are provided below.

Synthesis of N-benzylideneaniline

N-benzylideneaniline is readily synthesized via the condensation reaction of benzaldehyde and aniline.[1]

- · Materials:
 - Benzaldehyde (freshly distilled)
 - Aniline (freshly distilled)
 - 95% Ethanol
 - 85% Ethanol (for recrystallization)
- Apparatus:
 - Round-bottom flask
 - Magnetic stirrer



- Beaker
- Büchner funnel
- Ice bath
- Procedure:
 - In a round-bottom flask, mix equimolar amounts of freshly distilled benzaldehyde and aniline.
 - Stir the mixture at room temperature. The reaction is exothermic and proceeds readily.
 - After 15 minutes, add 95% ethanol and continue stirring for an additional 5 minutes.
 - Allow the mixture to stand at room temperature for 10 minutes, then cool in an ice bath for 30 minutes to induce crystallization.
 - Collect the crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold 95% ethanol.
 - Recrystallize the crude product from 85% ethanol to obtain pure N-benzylideneaniline crystals.
 - Dry the purified crystals in a desiccator.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of purified N-benzylideneaniline in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
- Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- · Data Acquisition:
 - Acquire a ¹H NMR spectrum using a standard pulse sequence.
 - Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.



• Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of purified N-benzylideneaniline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a small amount of the mixture into a pellet-forming die.
 - Press the powder under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol

- Sample Preparation:
 - Prepare a stock solution of N-benzylideneaniline in a UV-transparent solvent such as ethanol.
 - From the stock solution, prepare a dilute solution of a concentration that results in an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:



- Use a cuvette containing the pure solvent as a reference.
- Measure the absorbance of the sample solution over a wavelength range of 200-800 nm.
- Plot the absorbance versus wavelength to obtain the UV-Vis spectrum.

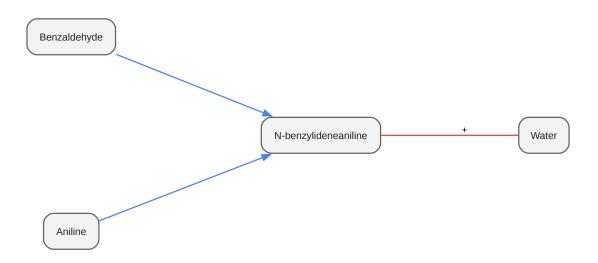
Mass Spectrometry Protocol

- Sample Preparation: Dissolve a small amount of N-benzylideneaniline in a suitable volatile organic solvent, such as methanol or dichloromethane.
- Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
 - Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the synthesis, analytical workflow, and a key chemical reaction of **N-benzylideneaniline**.

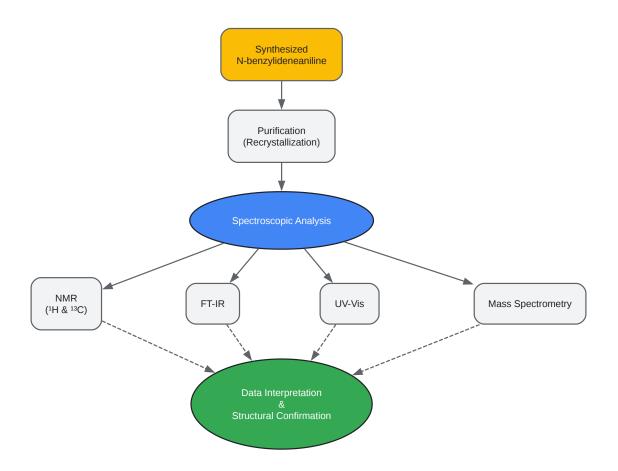




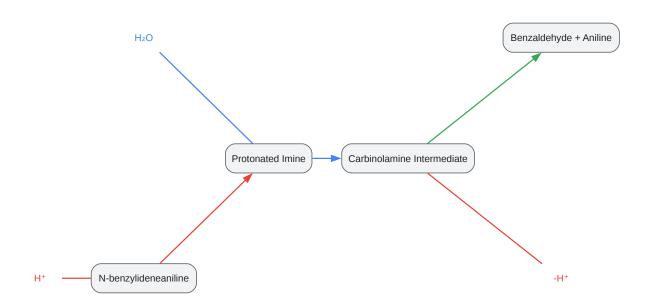
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Caption: Synthesis of N-benzylideneaniline.









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